Piperidin-3-YL-carbamic acid allyl ester

概要

説明

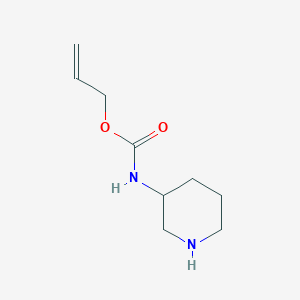

Piperidin-3-YL-carbamic acid allyl ester: is a chemical compound with the molecular formula C9H16N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is known for its utility in various chemical and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: this compound can be synthesized through the reaction of piperidine-3-carboxylic acid with allyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized reaction conditions to ensure high yield and purity. This involves controlling parameters such as temperature, pressure, and reaction time.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Different substituted derivatives based on the reagents used.

科学的研究の応用

Medicinal Chemistry

Piperidine derivatives, including piperidin-3-yl-carbamic acid allyl ester, are crucial in the design of new therapeutic agents. Recent studies highlight their role in developing inhibitors for various biological targets:

- Cholinesterase Inhibition : Compounds containing piperidine rings have been shown to exhibit potent cholinesterase inhibition, which is critical in treating neurodegenerative diseases like Alzheimer's disease. Research indicates that modifications to the piperidine structure can enhance inhibitory activity and selectivity .

- Caspase Inhibitors : The compound has been investigated as a potential caspase inhibitor, which plays a role in apoptosis and inflammation. A study focused on synthesizing peptidomimetic inhibitors based on piperidine scaffolds showed promising results in terms of stability and potency against Caspase-1 .

- Anticancer Agents : The introduction of piperidine derivatives into anticancer drug design has been noted, particularly for compounds that can penetrate the blood-brain barrier effectively. For instance, modifications to piperidine structures have led to enhanced pharmacokinetic properties suitable for treating brain metastases .

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship studies have been pivotal in optimizing the pharmacological properties of piperidine derivatives. Research has shown that specific substitutions on the piperidine ring can significantly impact the activity against various biological targets:

| Modification | Effect on Activity |

|---|---|

| N-benzyl moiety | Superior cholinesterase inhibition |

| Terminal alkyne group | Essential for effective monoamine oxidase B inhibition |

| Fluoroethyl substitution | Enhanced CNS penetration without losing inhibitory effects |

These findings underline the importance of piperidine as a versatile scaffold in drug design .

Applications in Drug Formulation

The stability of this compound in various formulations has been a subject of research, particularly concerning topical applications. Stability assessments indicated that certain formulations maintained over 90% stability over extended periods at elevated temperatures, making them suitable for clinical use .

Case Study 1: Alzheimer’s Disease Treatment

A multi-targeted approach was taken to develop piperidine-based compounds that inhibit both cholinesterase and beta-secretase enzymes. These compounds demonstrated antiaggregatory effects on amyloid beta and tau proteins, showcasing their potential as dual-action therapeutics for Alzheimer's disease .

Case Study 2: Anticancer Therapeutics

Research involving the synthesis of radiolabeled fluoro-analogs of piperidine derivatives has shown promise in targeting brain tumors. These compounds exhibited enhanced ability to cross the blood-brain barrier while retaining their inhibitory properties against cancer cell proliferation .

作用機序

The mechanism by which Piperidin-3-YL-carbamic acid allyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and medicinal effects.

類似化合物との比較

Piperidine derivatives

Carbamic acid esters

Allyl esters

Uniqueness: Piperidin-3-YL-carbamic acid allyl ester is unique due to its specific structural features and its utility in various applications. While similar compounds may share some properties, the combination of the piperidine ring and the allyl ester group gives it distinct characteristics and advantages.

生物活性

Piperidin-3-yl-carbamic acid allyl ester (PCAAE) is a compound that exhibits significant biological activity due to its unique structural features, including the piperidine ring, carbamate functionality, and allyl ester group. This article explores the biological activities associated with PCAAE, highlighting its potential applications in medicinal chemistry.

Structural Overview

PCAAE is characterized by the molecular formula C₁₁H₁₇N₂O₂ and a molecular weight of approximately 197.26 g/mol. The compound's structure includes:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Carbamic Acid Moiety : Contributes to the compound's stability and reactivity.

- Allyl Ester Group : Enhances solubility and biological activity.

Biological Activities

Research indicates that PCAAE and related piperidine derivatives exhibit a range of biological activities:

- Anticancer Activity : Compounds with piperidine moieties have shown potential in inhibiting cancer cell proliferation. For instance, PCAAE has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant inhibitory activity.

- Cholinesterase Inhibition : Similar compounds have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

- Antimicrobial Properties : PCAAE may exhibit antimicrobial effects, similar to other piperidine derivatives that have been explored for their ability to combat bacterial and fungal infections.

- Anti-inflammatory Effects : Some studies indicate that piperidine derivatives can modulate inflammatory pathways, providing a basis for developing anti-inflammatory drugs.

Table 1: Summary of Biological Activities of this compound

Case Study: Anticancer Activity

In a study published in PMC, PCAAE was tested against several cancer cell lines, including breast and colon cancer cells. The results indicated an IC50 value in the low micromolar range, suggesting potent anticancer properties. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a lead compound for further development in cancer therapy .

Case Study: Cholinesterase Inhibition

Another investigation focused on PCAAE's ability to inhibit AChE. The study revealed that PCAAE exhibited competitive inhibition with an IC50 value comparable to known inhibitors like donepezil. This positions PCAAE as a promising candidate for treating Alzheimer's disease by enhancing cholinergic transmission .

Stability and Synthesis

The synthesis of PCAAE typically involves multi-step reactions that ensure the stability of the final product. Stability studies have shown that PCAAE maintains over 90% of its activity after three months under controlled conditions, making it suitable for pharmaceutical formulations .

化学反応の分析

Deprotection of Allyl Carbamate Group

The allyl ester group serves as a temporary protecting group for amines, enabling selective deprotection under mild conditions. A palladium-catalyzed method using piperidine as a nucleophile efficiently cleaves the allyl moiety:

| Reaction Conditions | Catalyst System | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%), piperidine | CH₃CN/CH₂Cl₂, 0°C to room temperature | 88% |

This method avoids acidic or basic conditions, preserving acid-sensitive functional groups. The mechanism involves oxidative addition of palladium(0) to the allyl ester, forming a π-allyl complex, followed by nucleophilic attack by piperidine .

Hydrogenation of Allyl Group

The allyl moiety undergoes catalytic hydrogenation to form a propyl group, modifying the compound’s hydrophobicity:

| Catalyst | Solvent | Pressure | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pd/C (10 wt%) | MeOH | 1 atm H₂ | Piperidin-3-yl-carbamic acid propyl ester | 76% |

This reaction is critical for converting intermediates into saturated analogs for biological testing .

Cross-Coupling Reactions

The allyl group participates in Rh-catalyzed asymmetric reductive Heck reactions with aryl boronic acids, enabling access to enantioenriched piperidines:

| Substrate | Catalyst | Ligand | ee (%) | Yield | Reference |

|---|---|---|---|---|---|

| Phenyl pyridine-1(2H)-carboxylate | Rh(cod)₂OTf | (R)-BINAP | 96 | 81% |

This method constructs 3-substituted piperidines with high enantioselectivity, useful for synthesizing drugs like Preclamol .

Nucleophilic Aromatic Substitution

The carbamate’s amino group reacts with electrophiles, such as chloro-pyrimidines, forming pharmacologically relevant hybrids:

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-pyrimidin-4-yl | DIPEA, DMF, 80°C | Piperidin-3-yl-pyrimidine carbamate | 72% |

This reactivity is exploited to generate kinase inhibitors and other bioactive molecules.

Claisen and Prins Rearrangements

The allyl ester participates in stereoselective rearrangements to form γ-butyrolactones or fused piperidine systems:

| Reaction Type | Catalyst | Key Intermediate | Diastereomeric Ratio | Reference |

|---|---|---|---|---|

| Prins Annulation | BF₃·OEt₂ | Bridged piperidine-lactone | 4:1 |

These transformations proceed via chair-like transition states, enabling precise stereocontrol .

Acylation and Alkylation

The deprotected piperidine amine undergoes further functionalization:

| Reagent | Product | Application | Reference |

|---|---|---|---|

| Acetyl chloride | N-Acetyl-piperidin-3-yl carbamate | Prodrug synthesis | |

| Methyl iodide | N-Methyl-piperidin-3-yl carbamate | Bioactive compound development |

Stability and Degradation

The carbamate group exhibits pH-dependent stability:

| Condition | Stability | Degradation Products |

|---|---|---|

| pH < 2 | Rapid hydrolysis | Piperidine-3-yl-amine + CO₂ |

| pH 7–9 | Stable (>48 hours at 25°C) | – |

| pH > 10 | Slow hydrolysis | Cyclic urea derivatives |

This property guides storage and handling protocols.

特性

IUPAC Name |

prop-2-enyl N-piperidin-3-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-2-6-13-9(12)11-8-4-3-5-10-7-8/h2,8,10H,1,3-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFWWCSKVVTGTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693063 | |

| Record name | Prop-2-en-1-yl piperidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-85-1 | |

| Record name | Prop-2-en-1-yl piperidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。